H-Pyr-His-Trp-Ser-Tyr-Gly-OH
CAS No.: 38482-70-1
Cat. No.: VC17076424
Molecular Formula: C36H41N9O10
Molecular Weight: 759.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38482-70-1 |
|---|---|
| Molecular Formula | C36H41N9O10 |
| Molecular Weight | 759.8 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |
| Standard InChI Key | HBRSBSZURRWMML-ZIUUJSQJSA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
| Canonical SMILES | C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a linear peptide comprising six amino acid residues: pyroglutamic acid (Pyr), L-histidine (His), L-tryptophan (Trp), L-serine (Ser), L-tyrosine (Tyr), and glycine (Gly). The N-terminal pyroglutamate formation results from the cyclization of glutamic acid, enhancing metabolic stability by resisting aminopeptidase degradation. The stereospecific arrangement of chiral centers (all L-configurations except glycine, which is achiral) is critical for maintaining potential receptor-binding affinity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 38482-70-1 |
| Molecular Formula | C₃₆H₄₁N₉O₁₀ |
| Molecular Weight | 759.8 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
| Canonical SMILES | [Provided in Source 1] |
Synthesis and Analytical Characterization
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-OH predominantly employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:
-
Resin Activation: A Wang or Rink amide resin is preloaded with the C-terminal glycine.
-
Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling agents like HOBt/DIC (1-hydroxybenzotriazole/N,N'-diisopropylcarbodiimide).
-
Pyroglutamate Introduction: Cyclization of the N-terminal glutamic acid under acidic conditions forms the pyroglutamyl group.
-
Cleavage and Deprotection: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin while removing side-chain protections.
Liquid-Phase Synthesis
Alternative liquid-phase methods involve fragment condensation, where protected peptide segments are synthesized separately and later conjugated. This approach allows for intermediate purification but demands precise orthogonal protection strategies to prevent side reactions.
Table 2: Comparative Synthesis Metrics
| Parameter | SPPS | Liquid-Phase |
|---|---|---|
| Purity | >95% (post-HPLC) | 85–90% (requires further purification) |
| Yield | 60–75% | 40–55% |
| Scalability | Suitable for milligram scales | Challenging beyond gram scales |
Hypothesized Biological Activity
Stability and Metabolic Fate
In simulated gastric fluid (pH 1.2), the peptide undergoes rapid hydrolysis at the Ser⁴-Tyr⁵ bond due to aspartic protease activity. Plasma stability assays indicate a half-life of ~12 minutes, attributed to serine proteases and carboxypeptidases. PEGylation at the C-terminus has been proposed to extend bioavailability.
Research Applications and Future Directions
Endocrine Research
As a truncated GnRH analog, H-Pyr-His-Trp-Ser-Tyr-Gly-OH could serve as a tool to investigate receptor activation kinetics without inducing full downstream signaling. Mutagenesis studies using this peptide may identify critical residues for GnRH receptor binding.
Neurological Implications
The presence of Trp³ and Tyr⁵—precursors to serotonin and dopamine—hints at potential neuromodulatory roles. Pilot studies in rodent models demonstrate transient increases in hippocampal dopamine levels post-intracerebroventricular administration, though mechanisms remain unclear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume